molecular formula C12H13N3O3S B5511947 ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE

ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE

Cat. No.: B5511947
M. Wt: 279.32 g/mol
InChI Key: WDRGLUQNHPFXCJ-UHFFFAOYSA-N
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Description

ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is a complex organic compound belonging to the benzodiazole family. This compound is characterized by its unique structure, which includes a benzodiazole ring substituted with an ethyl ester and a carbamoylmethylsulfanyl group. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Properties

IUPAC Name

ethyl 2-(2-amino-2-oxoethyl)sulfanylbenzimidazole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3S/c1-2-18-12(17)15-9-6-4-3-5-8(9)14-11(15)19-7-10(13)16/h3-6H,2,7H2,1H3,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDRGLUQNHPFXCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2N=C1SCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE typically involves multi-step organic reactions One common method includes the reaction of 2-mercaptobenzimidazole with ethyl chloroformate in the presence of a base such as triethylamine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(CARBAMOYLMETHYL)SULFANYL]-1H-1,3-BENZODIAZOLE-1-CARBOXYLATE is unique due to its benzodiazole core structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

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